Cas no 56164-43-3 (2-formyl-1H-Pyrrole-3-carbonitrile)
2-formyl-1H-Pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-formyl-1H-Pyrrole-3-carbonitrile
- 1H-Pyrrole-3-carbonitrile, 2-formyl-
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- MDL: MFCD12923757
- Inchi: 1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H
- InChI Key: XVMOMFYYUXUNFR-UHFFFAOYSA-N
- SMILES: O=CC1=C(C#N)C=CN1
Computed Properties
- Exact Mass: 120.03242
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 56.65
2-formyl-1H-Pyrrole-3-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-formyl-1H-Pyrrole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FH433-250mg |
2-formyl-1H-Pyrrole-3-carbonitrile |
56164-43-3 | 98% | 250mg |
2689CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FH433-10g |
2-formyl-1H-Pyrrole-3-carbonitrile |
56164-43-3 | 98% | 10g |
18806CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FH433-1g |
2-formyl-1H-Pyrrole-3-carbonitrile |
56164-43-3 | 98% | 1g |
6734CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FH433-5g |
2-formyl-1H-Pyrrole-3-carbonitrile |
56164-43-3 | 98% | 5g |
13614CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR356-200mg |
2-formyl-1H-Pyrrole-3-carbonitrile |
56164-43-3 | 98% | 200mg |
2049.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR356-50mg |
2-formyl-1H-Pyrrole-3-carbonitrile |
56164-43-3 | 98% | 50mg |
819.0CNY | 2021-07-12 | |
| abcr | AB439481-250 mg |
2-Formyl-1H-pyrrole-3-carbonitrile, 95%; . |
56164-43-3 | 95% | 250MG |
€521.00 | 2023-07-18 | |
| abcr | AB439481-1 g |
2-Formyl-1H-pyrrole-3-carbonitrile, 95%; . |
56164-43-3 | 95% | 1g |
€1,132.00 | 2023-07-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227046-50mg |
2-Formyl-1H-pyrrole-3-carbonitrile |
56164-43-3 | 98% | 50mg |
¥1068.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227046-100mg |
2-Formyl-1H-pyrrole-3-carbonitrile |
56164-43-3 | 98% | 100mg |
¥1517.0 | 2024-04-18 |
2-formyl-1H-Pyrrole-3-carbonitrile Suppliers
2-formyl-1H-Pyrrole-3-carbonitrile Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-formyl-1H-Pyrrole-3-carbonitrile
Professional Introduction to 2-formyl-1H-Pyrrole-3-carbonitrile (CAS No. 56164-43-3)
2-formyl-1H-Pyrrole-3-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 56164-43-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrole derivatives, a class of molecules widely recognized for their role in drug discovery and development. The presence of both a formyl group and a nitrile group in its molecular structure endows it with unique reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The structure of 2-formyl-1H-pyrrole-3-carbonitrile features a five-membered aromatic ring containing nitrogen, with substituents at the 2-position (formyl) and 3-position (nitrile). This arrangement creates a molecule with electron-withdrawing and electron-donating effects that can modulate its interactions with biological targets. The formyl group, in particular, is a key functional moiety that can participate in condensation reactions, forming Schiff bases or other heterocyclic systems, while the nitrile group can serve as a precursor for further functionalization via hydrolysis or reduction.
In recent years, there has been growing interest in pyrrole derivatives as scaffolds for developing novel therapeutic agents. The compound CAS No. 56164-43-3 has been explored in several research studies for its potential applications in medicinal chemistry. One notable area of investigation is its use as a precursor in the synthesis of bioactive molecules targeting neurological disorders. Pyrrole-based compounds have shown promise in modulating neurotransmitter systems, and the specific functional groups present in 2-formyl-1H-pyrrole-3-carbonitrile may enhance its efficacy in such contexts.
Recent advancements in synthetic methodologies have enabled more efficient access to 2-formyl-1H-pyrrole-3-carbonitrile, allowing researchers to explore its derivatives with greater precision. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at various positions of the pyrrole ring, expanding the chemical space available for drug design. These synthetic strategies have opened new avenues for developing molecules with tailored biological properties.
The biological activity of 2-formyl-1H-pyrrole-3-carbonitrile has been investigated in several preclinical studies. One area of focus has been its potential as an inhibitor of enzymes involved in inflammatory pathways. Pyrrole derivatives have demonstrated anti-inflammatory properties by interacting with key signaling molecules such as cyclooxygenases (COX) or lipoxygenases (LOX). The formyl group and nitrile group may facilitate binding to these enzymes through hydrogen bonding or dipole-dipole interactions, leading to modulatory effects on inflammatory responses.
Additionally, the compound has shown promise as a component in the development of antimicrobial agents. The structural features of CAS No. 56164-43-3 may enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such activities are particularly relevant in the context of rising antibiotic resistance, where novel chemical entities are needed to combat pathogenic microorganisms effectively.
In the realm of material science, 2-formyl-1H-pyrrole-3-carbonitrile has been explored for its potential applications in organic electronics and photovoltaics. The conjugated system of the pyrrole ring can be exploited to design molecules with enhanced light-harvesting properties or charge transport capabilities. Researchers have investigated its use as a building block for organic semiconductors or dyes used in dye-sensitized solar cells (DSSCs). The formyl group provides a site for further functionalization, allowing tuning of electronic properties through derivatization strategies.
The synthesis of 2-formyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic transformations starting from readily available precursors such as 2-aminoethylpyrrole or 2-acetylpyrrole. Key steps often include formylation reactions followed by cyanation to introduce the nitrile group. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic systems that minimize waste and improve atom economy. For example, palladium-catalyzed Buchwald-Hartwig amination has been used to construct the pyrrole core efficiently.
The compound’s solubility and stability are important considerations for both synthetic and applications-oriented research. In solution-phase reactions, polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly used due to their ability to dissolve polar functional groups effectively. For solid-state applications, modifications may be needed to enhance crystallinity or thermal stability depending on the intended use.
Future directions in research on CAS No. 56164-43-3 include exploring its role as a chiral building block for enantioselective synthesis. By introducing stereocenters into the pyrrole ring or its derivatives, researchers aim to develop enantiomerically pure compounds with enhanced selectivity for biological targets. Such efforts align with the growing emphasis on stereochemistry in drug design, where enantiomeric purity significantly impacts pharmacological outcomes.
The development of computational tools has also facilitated virtual screening efforts targeting 2-formyl-1H-pyrrole-3-carbonitrile and its derivatives. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets before conducting wet-lab experiments. This approach accelerates drug discovery pipelines by prioritizing promising candidates based on computational data.
In conclusion,2-formyl-1H-pyrrole-3-carbonitrile (CAS No. 56164-43-3) represents a structurally intriguing molecule with broad potential applications across pharmaceuticals, materials science, and beyond. Its unique combination of functional groups makes it a versatile intermediate for synthesizing bioactive compounds and advanced materials alike. As research continues to uncover new synthetic methodologies and biological activities associated with this compound,its significance is expected to grow further, driving innovation across multiple scientific disciplines.
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